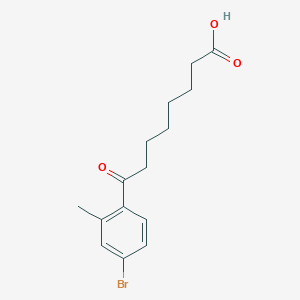
8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of octanoic acid, where the 8th carbon is attached to a 4-bromo-2-methylphenyl group. Octanoic acid is a straight-chain saturated fatty acid, and the 4-bromo-2-methylphenyl group is a brominated aromatic ring with a methyl substituent .
Molecular Structure Analysis
The molecular structure would consist of an eight-carbon chain (octanoic acid) with a carbonyl group (C=O) at one end, and a 4-bromo-2-methylphenyl group attached to the other end .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom on the phenyl ring might be substituted in a nucleophilic aromatic substitution reaction . The carbonyl group could also undergo reactions typical for carboxylic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact structure, purity, and environmental conditions .Wissenschaftliche Forschungsanwendungen
- Application Summary : This research involved the synthesis of a new furfural Schiff base derivative ligand (L-FSB) named N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine. This was achieved through the condensation reaction of furfural (fur) with 4-Bromo-2-methylaniline (bma) in a 1:1 molar ratio .
- Methods of Application : A series of VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) metal complexes were synthesized according to the metal content analysis in a 2:1 ligand:metal ratio .
- Results or Outcomes : The antimicrobial activities of the synthesized Schiff base ligand and its complexes were screened against three pathogenic microbes: Escherichia coli (Gram-negative bacteria), Staphylococcus aureus (Gram-positive bacteria), and fungal strains (Candida albicans). The results showed that potential is related to the structure and nature of the ligand and their complexes .
- Application Summary : This research involved the design and synthesis of a series of ferulic acid derivatives containing a β-amino alcohol. Their biological activities were evaluated .
- Methods of Application : The compounds were tested against Xanthomonas oryzae pv. oryzae (Xoo) and tobacco mosaic virus (TMV) .
- Results or Outcomes : The EC50 values of compound D24 against Xoo was 14.5 μg/mL, which was better than that of bismerthiazol (BT, EC50 = 16.2 μg/mL) and thiodiazole copper (TC, EC50 = 44.5 μg/mL). The inactivation activities of compounds D2, D3 and D4 against TMV at 500 μg/mL were 89.1, 93.7 and 89.5%, respectively, superior to ningnanmycin (93.2%) and ribavirin (73.5%) .
Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand
Design, Synthesis, and Bioactivity of Ferulic Acid Derivatives
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-11-10-12(16)8-9-13(11)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERWYQHMQHMGNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645387 |
Source


|
| Record name | 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |
CAS RN |
898767-40-3 |
Source


|
| Record name | 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

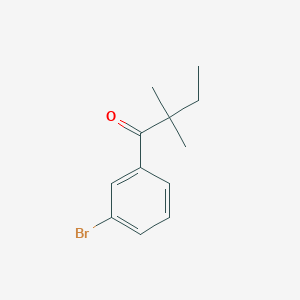
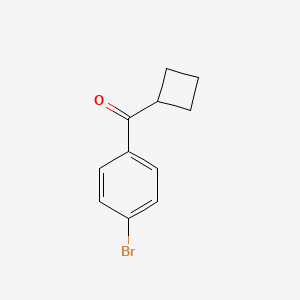
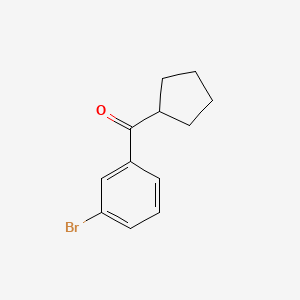
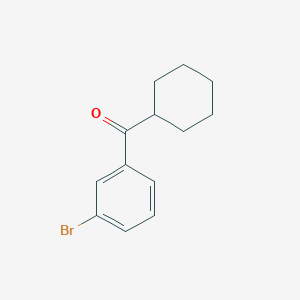
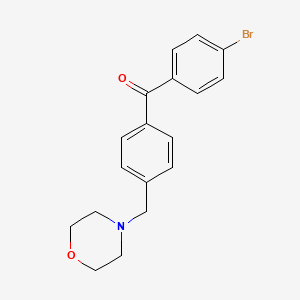
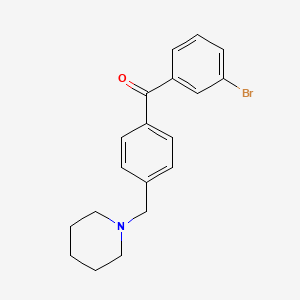
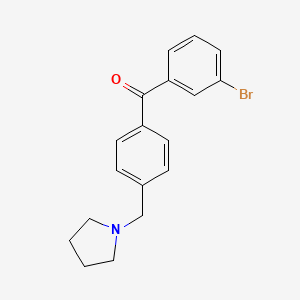
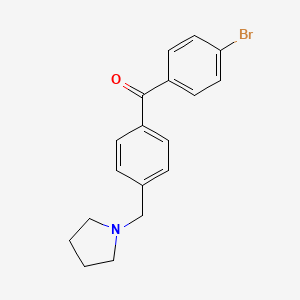
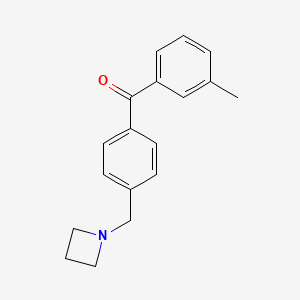

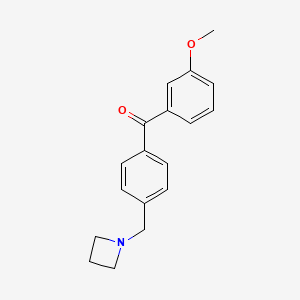
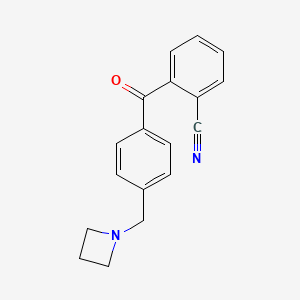
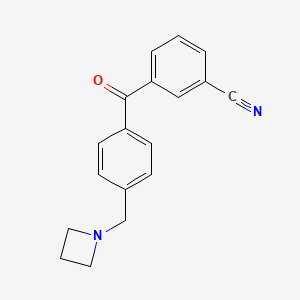
![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)